

In-silico prediction of N-Nitrosoephedrine toxicity

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Compound of Interest

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An In-Depth Technical Guide to the In-Silico Prediction of **N-Nitrosoephedrine** Toxicity

Abstract

N-Nitroso compounds (NNCs) are a class of potent genotoxic impurities and probable human carcinogens that have become a significant concern for the pharmaceutical industry. **N-Nitrosoephedrine** (NEP), a nitrosamine derivative of ephedrine, is a confirmed carcinogen and mutagen, necessitating rigorous toxicological assessment.^{[1][2]} This technical guide provides a comprehensive overview of in-silico methodologies for predicting the toxicity of **N-Nitrosoephedrine**. It is intended for researchers, toxicologists, and drug development professionals engaged in the safety and risk assessment of pharmaceutical impurities. This document details computational workflows, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, and summarizes key toxicological and physicochemical data. Furthermore, it provides detailed protocols for the in-silico techniques and relevant experimental assays used for validation, such as the Ames test.

Introduction

N-Nitroso compounds are widely recognized as environmental mutagens and carcinogens.^[3] Their detection as impurities in pharmaceutical products has prompted stringent regulatory requirements for their control.^[4] **N-Nitrosoephedrine** (NEP) is the N-nitroso derivative of ephedrine, a sympathomimetic amine.^[1] Due to its structural alerts, NEP is classified as a compound of toxicological concern. Many N-nitroso compounds are classified by the

International Agency for Research on Cancer (IARC) as probable human carcinogens (Group 2A).[5]

Computational toxicology, or in-silico modeling, offers a rapid, cost-effective, and ethically sustainable approach to predict the toxicological endpoints of chemicals, reducing reliance on animal testing.[6][7] For N-nitroso compounds, in-silico methods are invaluable for predicting carcinogenicity and mutagenicity, understanding mechanisms of action, and performing risk assessments.[4][8] This guide outlines the key in-silico strategies applicable to **N-Nitrosoephedrine**, focusing on QSAR, molecular docking, and ADMET prediction.

Physicochemical and Toxicological Profile of N-Nitrosoephedrine

A thorough understanding of a compound's physicochemical properties is fundamental to any toxicological assessment. The known properties and toxicological data for **N-Nitrosoephedrine** are summarized below.

Data Presentation

The quantitative data available for **N-Nitrosoephedrine** is consolidated in the tables below for clarity and ease of comparison.

Table 1: Physicochemical Properties of **N-Nitrosoephedrine**

Property	Value	Source
CAS Number	17608-59-2	[1]
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₂	[1][9]
Molecular Weight	194.23 g/mol	[1]
Melting Point	89.7 °C	[1]
Boiling Point	330.68°C (estimate)	[1]
Density	1.1444 (estimate)	[1]
pKa	13.44 ± 0.20 (Predicted)	[1]

| Solubility | Slightly soluble in Chloroform and Dichloromethane [\[\[1\]](#) |

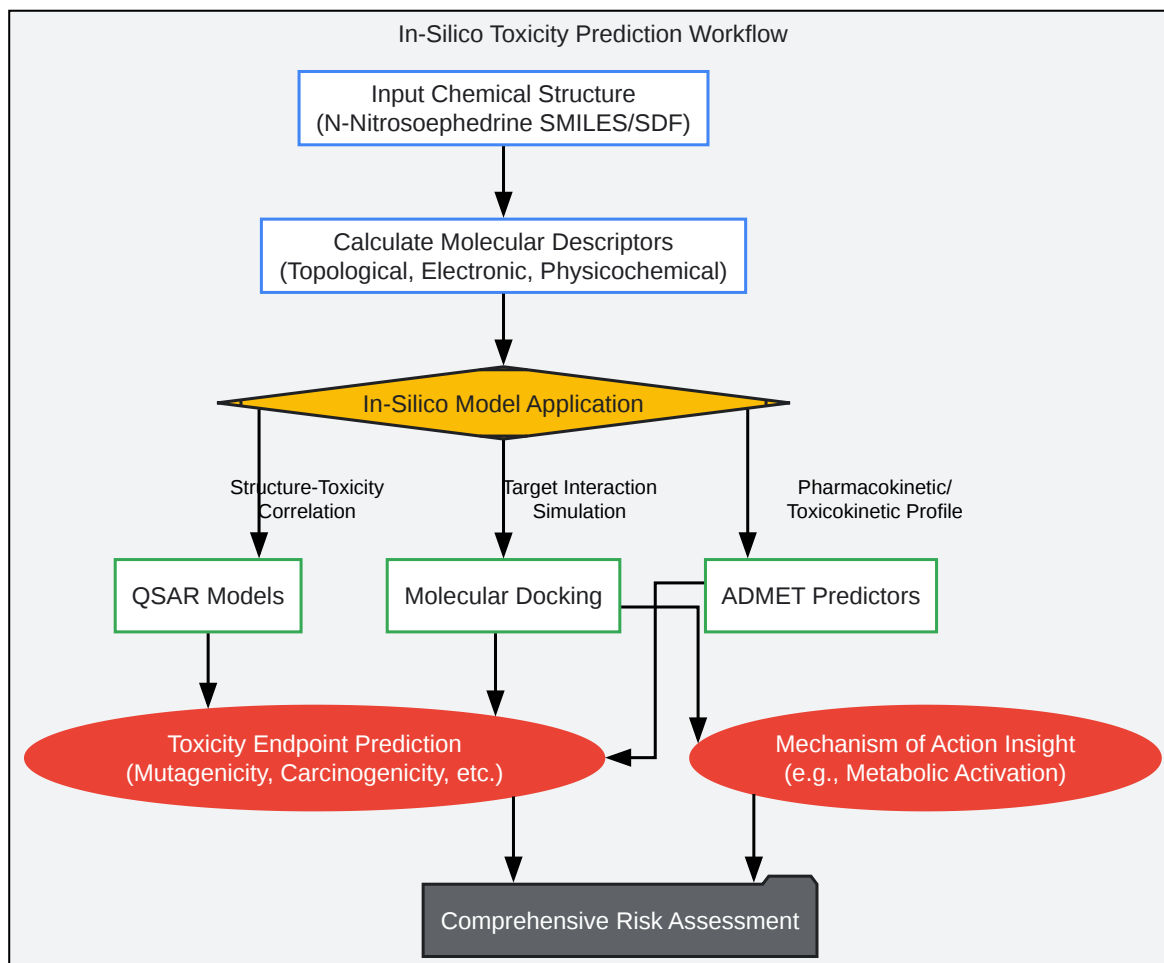
Table 2: Summary of Experimental Pharmacokinetic and Toxicological Data for **N-Nitrosoephedrine**

Parameter	Endpoint/Value	Species	Source
Mutagenicity	Significant mutagenic activity in Ames Test (TA100, TA98) with hamster S9 metabolic activation	Salmonella typhimurium	[2]
Carcinogenicity	Confirmed carcinogen	N/A (General Profile)	[1]
Teratogenicity	Experimental teratogen	N/A (General Profile)	[1]
Dissolution Rate	$k = 0.023 \text{ min}^{-1}$	In vitro	[10]
Stomach Absorption Rate	$k = 0.192 \text{ h}^{-1}$	Mouse	[10]
Intestinal Absorption Rate	$k = 2.898 \text{ h}^{-1}$	Mouse	[10]
Blood Clearance Rate	$k = 0.33 \text{ h}^{-1}$	Mouse	[10]

| Whole Animal Elimination Rate | $k = 0.373 \text{ h}^{-1}$ | Mouse [\[\[10\]](#) |

In-Silico Toxicity Prediction: A Methodological Workflow

The computational prediction of toxicity follows a structured workflow, beginning with the chemical structure and culminating in an evidence-based assessment of risk. This process integrates various modeling techniques to build a comprehensive toxicological profile.



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Caption: General workflow for in-silico toxicity prediction.

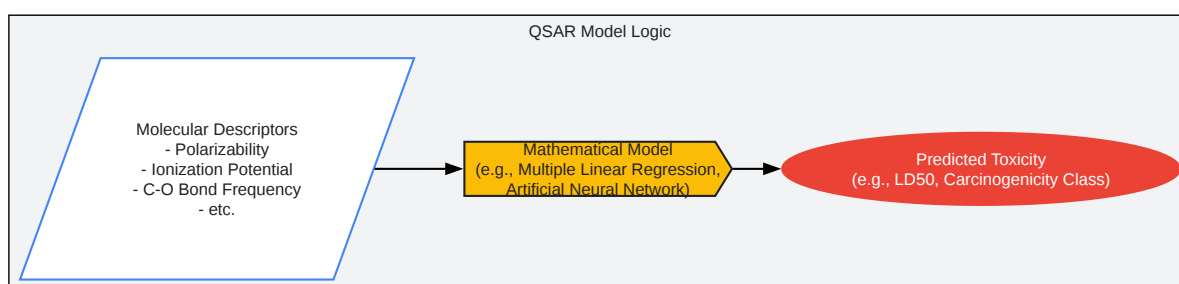
Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the structural or physicochemical properties of a set of chemicals and their biological activity (e.g., toxicity).^[5] For N-nitroso

compounds, QSAR can predict carcinogenicity and mutagenicity based on calculated molecular descriptors.[11][12][13]

QSAR Model Logic

The core principle of QSAR involves using molecular descriptors as inputs into a statistically derived model to forecast a toxicological endpoint.



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Caption: Logical flow of a QSAR model.

Key Molecular Descriptors for N-Nitroso Compounds

Studies on various N-nitroso compounds have identified several descriptors as being critical for predicting their oral toxicity.[11]

Table 3: Key Molecular Descriptors in NNC Toxicity QSAR Models

Descriptor Type	Descriptor Name/Class	Implication in Toxicity	Source
Electronic	Ionization Potential (IP)	Relates to the ease of electron removal, influencing metabolic activation.	[11]
Electronic	Polarizability	Affects intermolecular interactions and binding to metabolic enzymes.	[11]
Structural	Presence/Frequency of C-O bond	Indicates structural features that may influence metabolism and reactivity.	[11]
Structural	Substructure Fragments (e.g., nitrile, amine)	Certain fragments are known to be associated with high toxicity.	[11]

| Quantum Mechanical | α -Carbon Hydroxylation Potential | Metabolic activation is often initiated by hydroxylation at the α -carbon. [[14] |

Experimental Protocol: QSAR Model Development for NNCs

The following protocol outlines the steps to develop a predictive QSAR model for N-nitroso compound toxicity, based on established methodologies.[11][12]

- Data Set Collection:
 - Compile a dataset of N-nitroso compounds with reliable, quantitative experimental toxicity data (e.g., rat oral LD50).[11]

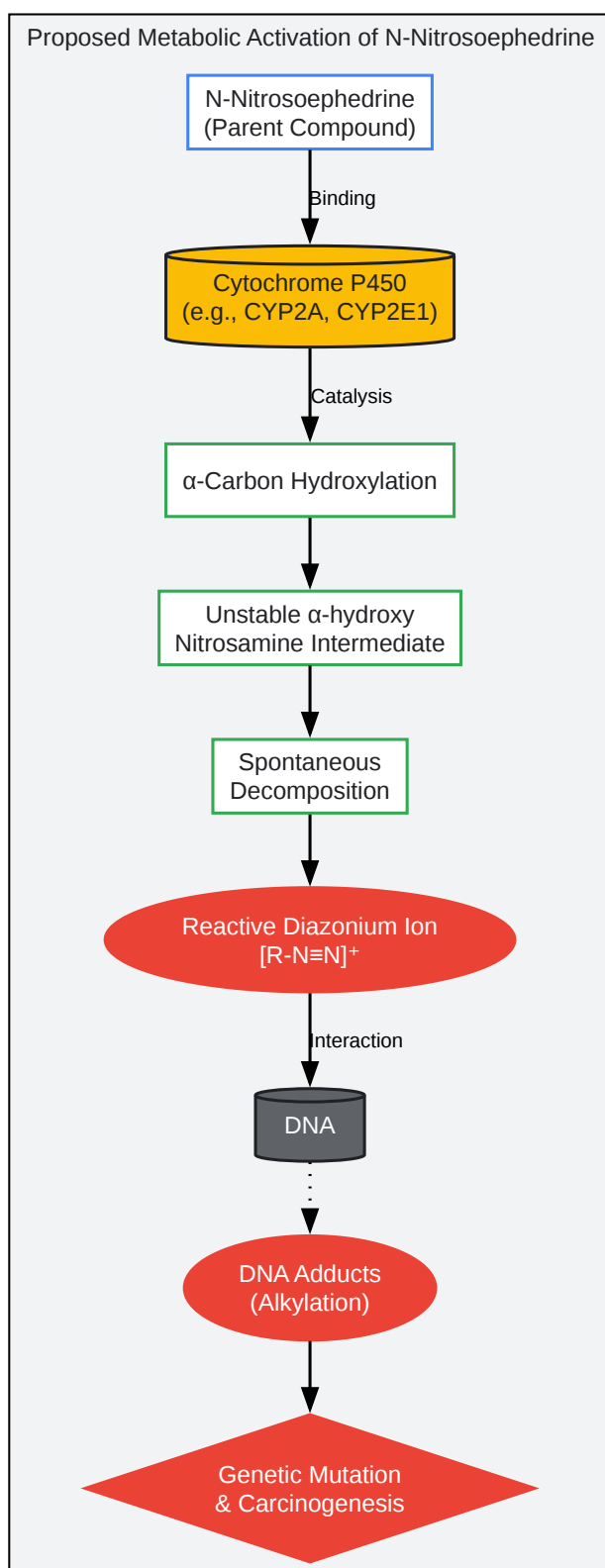
- The dataset should be structurally diverse to ensure broad applicability.
- Divide the dataset into a training set (typically ~80%) for model building and a test set (~20%) for external validation.
- Molecular Structure Optimization and Descriptor Calculation:
 - Obtain the 2D or 3D structure for each molecule in the dataset.
 - Perform geometry optimization using quantum chemistry methods (e.g., Density Functional Theory).
 - Calculate a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical, and fingerprint-based) using software like Dragon or PaDEL-Descriptor.[\[11\]](#)
- Descriptor Selection and Model Generation:
 - Use a feature selection algorithm, such as a Genetic Algorithm (GA), to identify the most relevant descriptors that correlate with toxicity.[\[11\]](#)
 - Construct the QSAR model using a statistical method. A common approach is Multiple Linear Regression (MLR), which creates a linear equation relating the selected descriptors to the toxicity endpoint.[\[11\]](#)
 - $\text{Toxicity} = c_0 + c_1D_1 + c_2D_2 + \dots + c_nD_n$ (where D is a descriptor and c is its coefficient).
- Model Validation:
 - Internal Validation: Use methods like leave-one-out cross-validation (Q^2_{loo}) on the training set to assess the model's robustness and stability.[\[11\]](#)
 - External Validation: Apply the generated model to the independent test set (molecules not used in model training) to evaluate its predictive power (Q^2_{ext} , R^2_{ext}).[\[11\]](#)
 - A statistically robust and predictive model should have high values for R^2 (goodness of fit), Q^2_{loo} (robustness), and R^2_{ext} (predictivity).[\[11\]](#)

Molecular Docking and Mechanism of Action

The carcinogenicity of many N-nitrosamines is dependent on their metabolic activation by Cytochrome P450 (CYP) enzymes.^[14] This process, primarily involving α -carbon hydroxylation, generates unstable intermediates that decompose to form highly reactive electrophilic species (diazonium ions), which can then alkylate DNA, leading to mutations.^[14] Molecular docking is an in-silico technique used to predict the binding orientation and affinity of a ligand (**N-Nitrosoephedrine**) to a protein target (e.g., a CYP enzyme).^{[15][16]}

Proposed Metabolic Activation Pathway of N-Nitrosoephedrine

The following diagram illustrates the proposed metabolic activation pathway, which is the primary mechanism of N-nitrosamine-induced genotoxicity.



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Caption: Metabolic activation pathway of N-nitrosamines.

Experimental Protocol: Molecular Docking Study

This protocol describes the general steps for performing a molecular docking study of **N-Nitrosoephedrine** with a human CYP enzyme.^{[15][17]}

- Protein Preparation:
 - Obtain the 3D crystal structure of the target human CYP enzyme (e.g., CYP2A13) from the Protein Data Bank (PDB).
 - Prepare the protein using software like AutoDock Tools or Schrödinger Maestro. This involves removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning atomic charges.
 - Define the binding site (active site pocket) based on the location of the co-crystallized ligand or using a blind docking approach.
- Ligand Preparation:
 - Generate the 3D structure of **N-Nitrosoephedrine**.
 - Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
 - Define rotatable bonds and assign atomic charges.
- Docking Simulation:
 - Use a docking program (e.g., AutoDock Vina, GOLD, Glide) to systematically sample conformations of the ligand within the defined protein active site.
 - The program will score and rank the different binding poses based on a scoring function, which estimates the binding free energy (affinity). Lower binding energy values typically indicate more favorable binding.^[15]
- Analysis of Results:
 - Analyze the top-ranked docking poses.

- Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between **N-Nitrosoephedrine** and the amino acid residues of the CYP active site.
- Evaluate the proximity of the ligand's α -carbons to the heme iron of the CYP enzyme, as this is a prerequisite for the hydroxylation reaction.
- The binding affinity and specific interactions provide insights into which CYP isoforms are most likely to metabolize the compound and initiate the toxicity pathway.

Relevant Experimental Protocols for Validation

In-silico predictions must be contextualized and, where possible, validated by experimental data. The bacterial reverse mutation assay (Ames test) is a critical tool for assessing the mutagenic potential of N-nitrosamines.

Protocol: Modified Ames Test for N-Nitrosamines

Standard Ames test protocols can be insufficient for detecting the mutagenicity of some N-nitrosamines.^[18] Modifications are required to enhance sensitivity, particularly concerning the metabolic activation system.^{[18][19]}

- Bacterial Strains: Use Salmonella typhimurium strains TA100 (for base-pair substitution mutations) and TA98 (for frameshift mutations).^[2]
- Metabolic Activation:
 - The inclusion of an exogenous metabolic activation system (S9 fraction) is mandatory.
 - S9 fraction derived from the livers of hamsters or rats induced with Aroclor 1254 or a combination of phenobarbital/ β -naphthoflavone is used. Hamster liver S9 has been shown to be effective for **N-Nitrosoephedrine**.^[2]
 - A higher concentration of S9 (e.g., 10-30% v/v in the S9 mix) is often recommended for nitrosamines.^[20]
- Assay Method (Pre-incubation):

- The pre-incubation method is generally more sensitive for nitrosamines than the standard plate incorporation method.[\[2\]](#)
- Aliquots of the test chemical solution, the bacterial culture, and the S9 mix are combined in a test tube.
- The mixture is pre-incubated at 37°C for 20-30 minutes with shaking to allow for metabolic activation of the nitrosamine and its interaction with the bacterial DNA.
- After incubation, molten top agar is added, and the entire mixture is poured onto minimal glucose agar plates.
- Incubation and Scoring:
 - Plates are incubated at 37°C for 48-72 hours.
 - The number of revertant colonies (his+) on each plate is counted.
 - A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the solvent control.

Conclusion

The in-silico prediction of **N-Nitrosoephedrine** toxicity is a multi-faceted approach that leverages QSAR, molecular docking, and ADMET profiling to build a comprehensive risk assessment. QSAR models, based on descriptors relevant to N-nitroso compounds, can provide rapid screening-level predictions of carcinogenicity. Molecular docking studies are crucial for elucidating the mechanism of toxicity by simulating the interaction with metabolic enzymes like CYPs, the critical first step in the activation pathway leading to DNA damage. While specific in-silico predictions for **N-Nitrosoephedrine** are not widely published, the methodologies outlined in this guide are well-established for the broader class of N-nitroso compounds and are directly applicable. The integration of these computational predictions with targeted, highly sensitive experimental assays like the modified Ames test provides a robust framework for ensuring pharmaceutical safety.

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